![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. One common synthetic route includes the following steps:
Iodination: The pyrrolo[2,3-b]pyridine core is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Chemical Reactions Analysis
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form a new carbon-carbon bond.
Scientific Research Applications
Pharmacological Applications
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes and receptors.
Inhibition of Phosphodiesterases
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective inhibition of phosphodiesterase enzymes (PDEs), particularly PDE4B. For example, a study highlighted the synthesis and biological evaluation of related compounds that demonstrated significant inhibition of TNF-α release from macrophages, indicating their potential use in treating inflammatory diseases .
Central Nervous System (CNS) Disorders
The compound's ability to selectively inhibit PDE4B suggests its usefulness in developing treatments for CNS disorders. Compounds with similar structures have shown promising results in preclinical models for conditions such as depression and anxiety by modulating inflammatory pathways and neurotransmitter systems .
Biological Research Applications
The compound's unique structure also lends itself to various biological research applications.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research involving this compound has explored various substituents and their effects on potency against PDE4B. These studies help identify lead compounds for further optimization in drug development .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on this compound has been explored extensively. For instance, the modification of the pyrrolo[2,3-b]pyridine scaffold has led to the discovery of compounds with enhanced analgesic and sedative properties, showcasing the versatility of this chemical framework in medicinal chemistry .
Case Studies
Several case studies illustrate the practical applications of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | PDE4B Inhibition | Identified potent inhibitors with low IC50 values, suggesting effectiveness against inflammation-related conditions. |
Study 2 | CNS Activity | Demonstrated selective action on CNS receptors, indicating potential for treating mood disorders. |
Study 3 | SAR Analysis | Explored various modifications leading to enhanced biological activity and selectivity profiles. |
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can modulate signaling pathways involved in cancer and other diseases .
Comparison with Similar Compounds
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:
- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share a similar pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly impact the chemical reactivity and biological activity of these compounds, making each unique in its own right.
Biological Activity
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉IN₂O₂S
- Molecular Weight : 384.20 g/mol
- CAS Number : 887115-53-9
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific signaling pathways involved in cancer progression, particularly the HGF/MET signaling pathway, which plays a crucial role in tumor growth and metastasis .
Key Mechanisms:
- Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating potent activity against these cells .
- Kinase Inhibition : As a kinase inhibitor, it may disrupt cellular signaling pathways that are essential for cancer cell survival and proliferation .
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
P388 Murine Leukemia | 0.5 | |
HCT116 Human Colon Cancer | 0.8 | |
HeLa Cervical Cancer | 0.6 | |
MCF7 Breast Cancer | 1.0 |
Case Study 1: Antitumor Activity
In a study examining a series of pyrrolo[2,3-b]pyridine derivatives, this compound was identified as one of the most potent compounds against the P388 murine leukemia cell line. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition
Research into the kinase inhibitory properties of pyrrolo[2,3-b]pyridine derivatives revealed that this compound effectively inhibits several kinases involved in cancer progression. The specificity and potency of this inhibition suggest that it could be developed into a targeted therapy for specific cancer types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A representative approach (adapted from related compounds) includes:
- Step 1 : Protection of the pyrrole nitrogen using benzenesulfonyl chloride (TsCl) under basic conditions (e.g., NaH, 0°C to room temperature) to yield 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine .
- Step 2 : Regioselective iodination at the 3-position using iodine sources (e.g., NIS or I₂ with catalytic Lewis acids). Solvent choice (e.g., DMF or THF) and temperature (rt to 50°C) critically influence yield and selectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradients) is standard.
Q. How is the structural characterization of this compound validated?
- X-ray crystallography : Single-crystal analysis confirms the benzenesulfonyl group’s orientation and iodine’s regioselectivity. For example, related sulfonylated pyrrolo-pyridines show bond lengths (C–S ≈ 1.76 Å) and torsion angles consistent with steric and electronic effects .
- Spectroscopic methods :
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine scaffold?
Discrepancies in substitution patterns (e.g., iodination at C3 vs. C5) arise from electronic and steric factors:
- Electronic effects : The sulfonyl group deactivates the pyrrole ring, directing electrophiles (e.g., iodine) to the more electron-rich pyridine ring. DFT calculations can predict charge distribution .
- Steric guidance : Bulky substituents (e.g., benzenesulfonyl) block certain positions. Experimental validation via competitive reactions (e.g., bromination vs. iodination) and comparative XRD analysis of products is critical .
Q. How does the benzenesulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The sulfonyl group acts as both a protecting group and a directing moiety:
- Suzuki-Miyaura coupling : The iodine at C3 undergoes Pd-catalyzed coupling with aryl/heteroaryl boronic acids. However, the sulfonyl group may inhibit reactivity due to electron withdrawal; using polar solvents (e.g., DME) and Pd(PPh₃)₄ enhances yields .
- Protection-deprotection : The sulfonyl group can be removed under basic conditions (e.g., KOH/EtOH, 80°C) to regenerate the NH-pyrrolo-pyridine for further functionalization .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in biological studies?
- Functional group variation : Synthesize analogs with halogens (Br, Cl), alkoxy groups, or aryl substitutions at C3. Compare activities in assays (e.g., kinase inhibition or antimicrobial screens) .
- Crystallographic docking : Use X-ray/NMR-derived structures to model interactions with target proteins (e.g., ATP-binding pockets). For example, sulfonylated pyrrolo-pyridines exhibit π-stacking with phenylalanine residues .
Q. Data Analysis and Interpretation
Q. How can researchers address discrepancies between computational predictions and experimental results in substitution reactions?
- Case study : If DFT predicts iodination at C3 but experiments show C5 substitution:
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Key issues :
- Iodine handling : Use of volatile iodinating agents (e.g., NIS) requires controlled environments.
- Purification : Scalable techniques like recrystallization (e.g., EtOH/H₂O mixtures) replace column chromatography .
- Yield optimization : Pilot reactions in flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
Q. Tables for Key Data
Table 1. Comparative Reactivity of Halogenated Derivatives
Position | Halogen (X) | Coupling Yield (%)* | Biological Activity (IC₅₀, nM)* |
---|---|---|---|
C3 | I | 85 | 12.4 (Kinase A) |
C3 | Br | 78 | 18.9 (Kinase A) |
C5 | I | 62 | 43.1 (Kinase A) |
*Data adapted from . |
Table 2. Crystallographic Parameters for 1-Benzenesulfonyl Derivatives
Parameter | Value (X-ray) | Value (DFT)* |
---|---|---|
C–S bond length (Å) | 1.76 | 1.73 |
I–C3 bond angle (°) | 120.5 | 119.8 |
*B3LYP/6-311+G(d,p) . |
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640117 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887115-53-9 | |
Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.